2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Descripción general

Descripción

Flolan, también conocido como epoprostenol, es una forma sintética de prostaciclina (prostaglandina I2). Es un potente vasodilatador e inhibidor de la agregación plaquetaria, utilizado principalmente en el tratamiento de la hipertensión arterial pulmonar (HAP). Flolan es conocido por su inicio rápido y su corta vida media, lo que lo convierte en un agente terapéutico crítico en el manejo de casos graves de HAP .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Flolan implica varios pasos, comenzando con el precursor ácido araquidónico. Los pasos clave incluyen:

Ciclación: El ácido araquidónico se cicla para formar prostaglandina G2 (PGG2) y posteriormente prostaglandina H2 (PGH2).

Reducción e Isomerización: PGH2 luego se reduce e isomeriza para formar prostaciclina (PGI2).

Purificación: El producto final, epoprostenol, se purifica mediante diversas técnicas cromatográficas para garantizar una alta pureza y eficacia.

Métodos de Producción Industrial

La producción industrial de Flolan implica la síntesis a gran escala utilizando pasos similares a la síntesis de laboratorio, pero optimizada para un mayor rendimiento y pureza. El proceso incluye:

Fermentación: El uso de microorganismos modificados genéticamente para producir ácido araquidónico.

Síntesis Química: Síntesis química a gran escala de prostaciclina a partir del ácido araquidónico.

Análisis De Reacciones Químicas

Tipos de Reacciones

Flolan experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Flolan puede oxidarse para formar 6-ceto-prostaglandina F1α, un metabolito menos activo.

Reducción: Las reacciones de reducción pueden convertir Flolan en varios derivados de prostaglandina.

Reactivos y Condiciones Comunes

Agentes Oxidantes: El peróxido de hidrógeno y otros peróxidos se utilizan comúnmente para reacciones de oxidación.

Agentes Reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan para reacciones de reducción.

Catalizadores: Se utilizan varios catalizadores metálicos, como el paladio sobre carbono, para facilitar las reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen:

6-ceto-prostaglandina F1α: Formado mediante oxidación.

Derivados de Prostaglandina: Formado a través de reacciones de reducción y sustitución.

Aplicaciones Científicas De Investigación

Flolan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de las prostaglandinas.

Biología: Investigado por su papel en la señalización celular y la biología vascular.

Medicina: Ampliamente utilizado en la investigación clínica para el tratamiento de la HAP y otras enfermedades cardiovasculares.

Industria: Aplicado en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos

Mecanismo De Acción

Flolan ejerce sus efectos a través de los siguientes mecanismos:

Vasodilatación: Flolan se une a los receptores de prostaciclina en las células musculares lisas vasculares, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) y la consiguiente vasodilatación.

Inhibición de la Agregación Plaquetaria: Flolan inhibe la agregación plaquetaria al aumentar los niveles de AMPc en las plaquetas, evitando la formación de coágulos sanguíneos.

Efectos Antiinflamatorios: Flolan reduce la producción de citocinas proinflamatorias y aumenta las citocinas antiinflamatorias

Comparación Con Compuestos Similares

Flolan se compara con otros compuestos similares como:

Iloprost: Otro análogo de prostaciclina sintética con una vida media más larga que Flolan.

Treprostinil: Un análogo de prostaciclina con efectos vasodilatadores y antiplaquetarios similares, pero con una duración de acción más larga.

Selexipag: Un agonista del receptor de prostaciclina no prostanóide con biodisponibilidad oral

Singularidad

El inicio rápido y la corta vida media de Flolan lo hacen único entre los análogos de prostaciclina, proporcionando un alivio rápido en situaciones agudas de HAP. Su eficacia para mejorar la capacidad de ejercicio y reducir los síntomas en pacientes con HAP grave destaca su importancia clínica .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!

Propiedades

IUPAC Name |

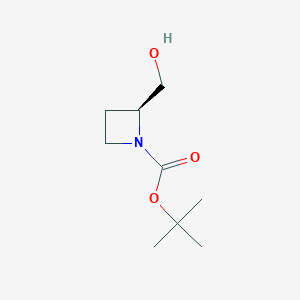

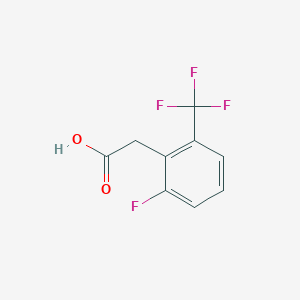

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)